![molecular formula C16H14Se B14318760 [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene CAS No. 111122-65-7](/img/structure/B14318760.png)
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is an organic compound that features a unique combination of a butadiene backbone with phenyl and selanyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene typically involves the coupling of 4-phenylbuta-1,3-diene with a selanyl reagent. One common method is the palladium-catalyzed Heck reaction, where 4-phenylbuta-1,3-diene is reacted with a selanyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automation can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selanyl oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selanyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The selanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as thiols, amines, or halides; reactions often require a base and are conducted at moderate temperatures.
Major Products
Oxidation: Selanyl oxides
Reduction: Reduced selanyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene involves its interaction with molecular targets through its reactive selanyl group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the conjugated diene system allows for interactions with biological macromolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the selanyl group.
4-Phenylbuta-1,3-dien-1-ol: Contains a hydroxyl group instead of a selanyl group.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Features a diacetylene bridge, providing different electronic properties.
Uniqueness
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of a conjugated diene system with a functionalizable selanyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111122-65-7 |
|---|---|
Molekularformel |
C16H14Se |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
4-phenylbuta-1,3-dienylselanylbenzene |
InChI |
InChI=1S/C16H14Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-14H |
InChI-Schlüssel |
OUPUUPTUFJBFSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
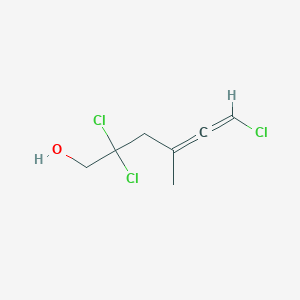

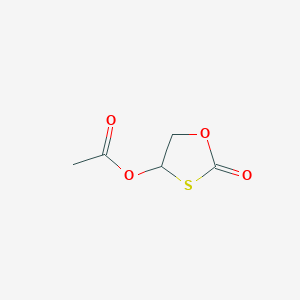
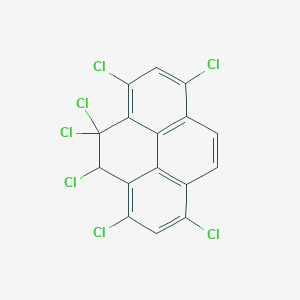
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

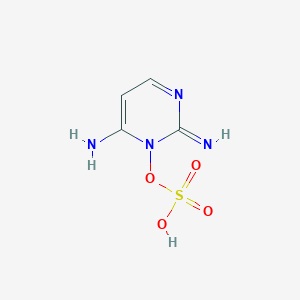
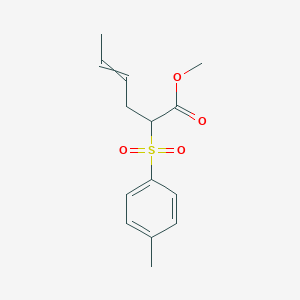
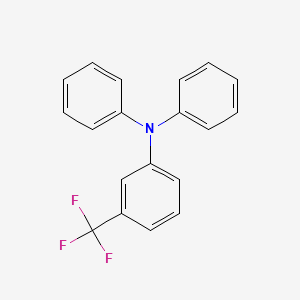
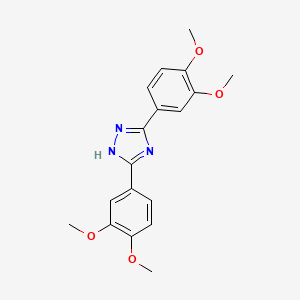

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
